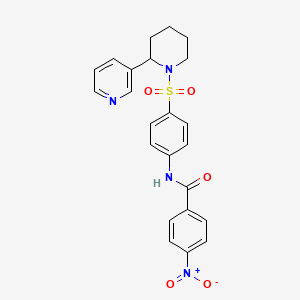

4-nitro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide

Description

4-nitro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with a nitro group at the 4-position and a sulfonamide-linked piperidine-pyridinyl moiety. Its molecular complexity suggests utility in crystallographic studies or biochemical assays, as evidenced by its inclusion in research-focused chemical databases .

Properties

IUPAC Name |

4-nitro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O5S/c28-23(17-6-10-20(11-7-17)27(29)30)25-19-8-12-21(13-9-19)33(31,32)26-15-2-1-5-22(26)18-4-3-14-24-16-18/h3-4,6-14,16,22H,1-2,5,15H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWXQRAGCNKRPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

Nitration: Introduction of the nitro group into the benzene ring.

Sulfonylation: Attachment of the sulfonyl group to the aromatic ring.

Coupling Reactions: Formation of the amide bond between the benzamide and the piperidine-pyridine moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of the nitro group to an amine.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Anti-Cancer Activity

Research indicates that compounds similar to this benzamide exhibit notable anti-cancer properties. The presence of the sulfonamide and nitro groups may facilitate interactions with biological targets involved in cancer proliferation. For instance, structural analogs have been shown to modulate NF-kB signaling pathways, which play a crucial role in inflammation and cancer progression.

Anti-Inflammatory Effects

Compounds with similar structures have also demonstrated anti-inflammatory effects. The sulfonamide group is particularly significant as it has been linked to the inhibition of enzymes involved in inflammatory pathways. This suggests that 4-nitro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide may be effective in treating inflammatory diseases.

Comparative Analysis with Structural Analogues

The uniqueness of 4-nitro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide lies in its specific combination of functional groups. Below is a comparison table highlighting structural analogs and their associated biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-nitro-N-(4...) | Nitro group, sulfonamide, piperidine | Potential anti-cancer/inflammatory |

| Vismodegib | Smoothened receptor inhibitor | Anti-cancer |

| Imatinib | Tyrosine kinase inhibitor | Anti-cancer |

| Sulfamoyl Benzamides | Sulfamoyl group | Anti-inflammatory |

This table illustrates how the functional groups present in 4-nitro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide may confer distinct pharmacological properties compared to other compounds.

Future Research Directions

Given the promising biological activities associated with this compound, future research should focus on:

- In-depth Mechanistic Studies : Understanding the specific interactions at the molecular level with targets related to cancer and inflammation.

- Optimization of Pharmacokinetic Properties : Modifying the compound's structure to improve solubility and bioavailability.

- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-nitro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The compound shares structural motifs with several derivatives, including:

Functional Differences

- Target Specificity : The target compound lacks confirmed biological targets, whereas analogues like BB05404 () are explicitly marketed for kinase-related research. The Bcl-2-targeting analogue () demonstrates apoptotic activity, highlighting the role of the nitro group in modulating redox-sensitive pathways .

- Solubility and Bioavailability : The pyrrolidine sulfonyl group in BB05404 may enhance solubility compared to the nitro group in the target compound, which is typically associated with metabolic stability but reduced solubility .

- Synthetic Accessibility : The target compound’s synthesis is likely more straightforward than the fluorinated chromen derivative (), which requires multi-step coupling reactions and palladium catalysts .

Crystallographic and Structural Studies

The compound’s sulfonamide and aromatic nitro groups make it a candidate for crystallographic analysis using software like PHENIX () or Phaser ().

Hypothetical Mechanisms

- Apoptosis Modulation: The nitro group may act as a redox switch, akin to the dimethylamino-phenylsulfanyl group in the Bcl-2-targeting analogue, but with distinct electronic effects .

Biological Activity

4-nitro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.

Synthesis

The synthesis of 4-nitro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide involves several steps, typically starting from commercially available piperidine derivatives and nitro-substituted benzamides. The reaction conditions often include the use of sulfonyl chlorides to introduce the sulfonyl group, followed by purification methods such as recrystallization or chromatography to obtain the final product in high purity.

Anticancer Properties

Research indicates that compounds similar to 4-nitro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide exhibit antiangiogenic properties. In vivo studies using the chick chorioallantoic membrane (CAM) model have shown that these compounds can effectively inhibit angiogenesis, which is crucial for tumor growth and metastasis. For instance, derivatives with structural similarities demonstrated significant inhibition of blood vessel formation and displayed differential migration patterns in DNA binding assays .

The mechanism by which these compounds exert their anticancer effects appears to involve DNA cleavage and interaction with various cellular targets. Studies have shown that they can bind to DNA, leading to cleavage and subsequent apoptosis in cancer cells. This property is particularly valuable for developing targeted cancer therapies .

Enzyme Inhibition

In addition to anticancer activity, 4-nitro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, studies on related compounds have demonstrated their effectiveness as inhibitors of certain kinases and other enzymes critical for tumor growth. The introduction of sulfonamide groups has been linked to improved pharmacokinetic properties, enhancing their efficacy as enzyme inhibitors .

Structure-Activity Relationship (SAR)

The biological activity of 4-nitro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide is influenced by its structural components. Key findings from SAR studies include:

| Structural Feature | Effect on Activity |

|---|---|

| Pyridine Ring | Enhances binding affinity to targets |

| Piperidine Moiety | Contributes to overall potency |

| Sulfonamide Group | Improves solubility and bioavailability |

| Nitro Substitution | Increases electronic properties aiding in interaction with biological targets |

These modifications allow for fine-tuning the compound's activity against specific cancer types and other diseases.

Case Studies

- In Vivo Efficacy : A study utilizing the CAM model showed that certain derivatives of the compound significantly inhibited tumor-induced angiogenesis, suggesting a promising avenue for further development as an anticancer agent .

- Enzyme Inhibition Studies : Compounds structurally related to 4-nitro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide were tested against various kinases, revealing potent inhibitory effects that could be leveraged for therapeutic applications in oncology .

Q & A

Basic: What are the optimized synthetic routes for 4-nitro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis involves multi-step reactions, including sulfonylation and amidation. Key steps include:

- Sulfonylation : Reacting 4-nitrophenylsulfonyl chloride with 2-(pyridin-3-yl)piperidine in anhydrous conditions (e.g., dichloromethane, 0–25°C) to form the sulfonamide intermediate. Yields (~60–72%) depend on stoichiometric control and moisture exclusion .

- Amidation : Coupling the sulfonamide intermediate with 4-nitrobenzoyl chloride using a base (e.g., triethylamine) in tetrahydrofuran (THF) at reflux. Microwave-assisted synthesis may reduce reaction time and improve purity .

Critical Factors : Temperature, solvent polarity, and catalyst selection (e.g., HATU for amidation) significantly impact yield. For example, higher temperatures (>80°C) during sulfonylation can lead to side reactions, reducing purity .

Basic: How is the compound characterized to confirm structural integrity and purity?

Methodological Answer:

- LCMS : Used to verify molecular weight (e.g., m/z = 488.1 [M + H]+) and purity (>98% at 215/254 nm). Retention times (e.g., RT = 2.286 min) help identify byproducts .

- NMR : 1H/13C NMR resolves aromatic protons (δ 7.74 ppm for benzamide) and piperidine/pyridine signals (δ 2.30–4.28 ppm). Coupling constants (e.g., J = 8.7 Hz for para-substituted benzene) confirm regiochemistry .

- Elemental Analysis : Validates empirical formula (e.g., C, H, N within ±0.4% of theoretical values) .

Advanced: How can crystallographic data resolve ambiguities in the compound’s binding mode with biological targets?

Methodological Answer:

- Phaser-2.1 : Employ molecular replacement using homologous protein structures (e.g., BCL-2 or kinase domains) to phase X-ray diffraction data .

- PHENIX Refinement : Iterative refinement of torsion angles and B-factors improves resolution (<2.0 Å). Hydrogen-bonding interactions between the nitro group and target active sites (e.g., Lys or Arg residues) are critical for validating binding poses .

Example : If contradictory activity data arise (e.g., IC50 variability), crystallography can identify protonation state changes or solvent accessibility issues in the sulfonyl-phenyl region .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound for selective inhibition?

Methodological Answer:

- Core Modifications : Replace the nitro group with electron-withdrawing groups (e.g., CF3) to enhance metabolic stability. Analogs with pyrimidine instead of pyridine show altered π-π stacking in kinase assays .

- Piperidine Substitutions : Introducing methyl groups at the piperidine 3-position (e.g., 3-methylpiperazine analogs) improves target affinity by reducing conformational flexibility .

- Bioisosteres : Sulfonyl groups can be replaced with carbonyl or phosphonate moieties to modulate solubility. For example, 4-phenoxybenzamide derivatives increase logP by 0.5 units, enhancing blood-brain barrier penetration .

Advanced: How should researchers address contradictions between in vitro and in vivo activity data?

Methodological Answer:

- Orthogonal Assays : Confirm target engagement using surface plasmon resonance (SPR) or thermal shift assays. Discrepancies may arise from off-target effects (e.g., CYP450 inhibition) .

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites. For instance, N-oxide metabolites of the pyridine ring may exhibit unanticipated activity .

- Pharmacokinetic Studies : Compare plasma protein binding (e.g., >95% binding reduces free concentration) and tissue distribution. The sulfonyl group’s polarity may limit cellular uptake, explaining reduced in vivo efficacy .

Advanced: What computational strategies predict the compound’s stability under physiological conditions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for hydrolytically labile groups (e.g., sulfonamide BDE ~80 kcal/mol). Nitro groups are stable at pH 7.4 but may degrade under acidic conditions (e.g., gastric pH) .

- Molecular Dynamics (MD) : Simulate degradation pathways (e.g., nucleophilic attack on the benzamide carbonyl). Accelerated stability studies (40°C/75% RH) validate predictions, with HPLC tracking degradation products .

Advanced: How can target deconvolution identify novel biological pathways for this compound?

Methodological Answer:

- Chemoproteomics : Use immobilized compound beads to pull down binding proteins from cell lysates. Mass spectrometry identifies candidates (e.g., kinases or epigenetic regulators) .

- CRISPR-Cas9 Screens : Genome-wide knockout libraries reveal synthetic lethal interactions. For example, sensitivity in BCL-2-overexpressing cells suggests apoptotic pathway targeting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.